3-Propylhexanoic acid chemical properties and structure
3-Propylhexanoic acid chemical properties and structure
Technical Monograph: 3-Propylhexanoic Acid Structural Isomerism, Synthesis, and Pharmacological Profile
Part 1: Executive Technical Summary
3-Propylhexanoic acid (CAS: 25110-61-6) is a branched-chain fatty acid and a structural isomer of the widely used antiepileptic drug, Valproic Acid (VPA). While VPA is 2-propylpentanoic acid, 3-propylhexanoic acid carries the propyl branch at the
This structural shift introduces a chiral center, rendering the molecule optically active—a distinct divergence from the achiral VPA. In drug development, this compound serves as a critical probe for Structure-Activity Relationship (SAR) studies targeting Histone Deacetylase (HDAC) inhibition and anticonvulsant activity. However, it exhibits potent teratogenicity, necessitating rigorous handling protocols during synthesis and biological assaying.
Part 2: Chemical Identity & Physical Properties
The shift of the alkyl branch from C2 (in VPA) to C3 significantly alters the steric environment around the carboxylic acid pharmacophore. This impacts metabolic stability (beta-oxidation resistance) and protein binding affinity.
Table 1: Physicochemical Constants
| Property | Value | Technical Note |
| IUPAC Name | 3-Propylhexanoic acid | Also known as 3-propylcaproic acid. |
| CAS Number | 25110-61-6 | Unique identifier for regulatory tracking. |
| Formula | Molecular Weight: 158.24 g/mol .[1] | |
| Chirality | Yes (C3 Position) | Synthesis typically yields a racemate unless asymmetric catalysis is employed. |
| pKa (Predicted) | 4.80 | Similar to VPA; exists as carboxylate anion at physiological pH (7.4). |
| LogP (Predicted) | ~3.2 | Higher lipophilicity than VPA (LogP ~2.7), suggesting enhanced BBB permeability. |
| Boiling Point | ~235-240°C | Estimated based on homolog trends; requires high-vacuum distillation for purification. |
Visualizing the Structural Isomerism
The following diagram contrasts the achiral scaffold of Valproic Acid with the chiral scaffold of 3-Propylhexanoic acid.
Figure 1: Structural comparison highlighting the positional isomerism that introduces chirality in 3-Propylhexanoic acid.
Part 3: Synthesis Protocol
Objective: Synthesis of 3-propylhexanoic acid via Conjugate Addition.
Scale: Laboratory (10 mmol).
Purity Target: >95% (determined by
This protocol utilizes a Gilman Reagent (Lithium di-n-propylcuprate) addition to an
Step 1: Conjugate Addition (Formation of Ethyl 3-propylhexanoate)
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Reagent Preparation:
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In a flame-dried 3-neck flask under Argon, dissolve CuI (1.0 eq) in anhydrous THF. Cool to -78°C.
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Add Propylmagnesium bromide (2.0 eq) dropwise. Observation: Solution turns bright yellow, then dark, indicating formation of lithium dipropylcuprate (
).
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Addition:
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Add Ethyl hex-2-enoate (1.0 eq) dissolved in THF dropwise to the cuprate solution at -78°C.
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Stir for 1 hour at -78°C, then allow to warm to 0°C over 2 hours.
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Quench & Workup:
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Quench with saturated aqueous
(turns solution blue due to Cu salts). -
Extract with diethyl ether (3x). Wash organics with brine, dry over
, and concentrate. -
Validation: Crude NMR should show loss of alkene protons (
5.8-6.9 ppm).
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Step 2: Ester Hydrolysis
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Reaction:
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Dissolve the crude Ethyl 3-propylhexanoate in a 2:1 mixture of Ethanol:Water (15 mL).
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Add KOH (3.0 eq) pellets.
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Reflux at 80°C for 12 hours (Overnight).
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Isolation:
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Cool to room temperature. Evaporate ethanol under reduced pressure.
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Critical Step: Acidify the aqueous residue with 1N HCl to pH ~2. Observation: The acid will oil out or precipitate.
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Extract with Ethyl Acetate. Dry over
and concentrate.
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Purification:
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Purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum (<1 mmHg).
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Synthesis Workflow Diagram
Figure 2: Two-step synthetic pathway utilizing organocuprate chemistry for regiospecific alkylation.
Part 4: Pharmacology & Mechanism of Action
3-Propylhexanoic acid functions primarily as a Histone Deacetylase (HDAC) Inhibitor . By blocking the deacetylation of histone tails, it relaxes chromatin structure, leading to increased gene transcription. This mechanism underpins both its therapeutic potential (antiepileptic, antiviral) and its toxicity profile.
Key Biological Activities
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Anticonvulsant: Like VPA, it elevates GABA levels in the brain, likely through the inhibition of GABA transaminase or succinic semialdehyde dehydrogenase, alongside sodium channel modulation.
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Antiviral (CMV): It has demonstrated efficacy against Cytomegalovirus (CMV), likely by modulating host cell chromatin states required for viral replication.
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Teratogenicity (Safety Warning):
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Mechanism: Inhibition of HDACs during embryogenesis disrupts the expression of HOX genes, which are critical for body patterning.
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Outcome: High risk of neural tube defects (e.g., spina bifida).
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Potency: Studies suggest branched isomers like 3-propylhexanoic acid can be more potent teratogens than VPA due to higher lipophilicity and specific receptor fit.
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Mechanistic Pathway
Figure 3: Dualistic mechanism of action showing how HDAC inhibition leads to both therapeutic efficacy and teratogenic toxicity.
References
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Biosynth . 3-Propylhexanoic acid - Product Monograph. Retrieved from .
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National Institutes of Health (NIH) . Engineering branched ionizable lipid for hepatic delivery... (Synthesis Protocol). Retrieved from .
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ChemicalBook . 3-Propylhexanoic Acid Properties and CAS Data. Retrieved from .
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Beilstein Journal of Organic Chemistry . Synthesis of 3-propylhexanoic acid via Michael Addition. Retrieved from .
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CymitQuimica . Safety Data Sheet: 3-Propylhexanoic acid Teratogenicity. Retrieved from .
